
Kuwanon H
Descripción general
Descripción
Kuwanon H es un compuesto flavonoides aislado del árbol de morera (Morus alba)Estos compuestos se derivan biosintéticamente de la cicloadición intermolecular [4+2] de dienófilos (principalmente calcones) y dienos de dehidroprenilfenol . This compound ha atraído una atención significativa debido a su arquitectura compleja, notables actividades biológicas y desafíos sintéticos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Kuwanon H se puede sintetizar a través de la reacción de Diels-Alder, que implica la cicloadición de un dienófilo de calcona y un dieno de dehidroprenilfenol. La reacción generalmente requiere condiciones específicas, como temperaturas elevadas y la presencia de un catalizador para facilitar el proceso de cicloadición .
Métodos de producción industrial
La producción industrial de this compound implica la extracción del compuesto de la corteza de la raíz del árbol de morera. El proceso de extracción incluye el uso de solventes como el acetato de etilo para aislar los flavonoides prenilados, incluido this compound . El extracto se purifica luego utilizando técnicas cromatográficas para obtener el compuesto deseado.
Análisis De Reacciones Químicas
Tipos de reacciones
Kuwanon H sufre varias reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar para formar quinonas y otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas.
Sustitución: this compound puede participar en reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Se utilizan reactivos como halógenos y nucleófilos en reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen derivados oxidados, formas reducidas y compuestos sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
Tyrosinase Inhibition
Mechanism and Efficacy
Kuwanon H has been investigated for its ability to inhibit tyrosinase, an enzyme critical in melanin production. Studies indicate that this compound exhibits competitive inhibition against this enzyme, with an IC50 value of approximately 67.6 µM, demonstrating significant activity compared to other known inhibitors like kojic acid (IC50 = 36.0 µM) .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that the presence of specific moieties, such as the methyl cyclohexene ring, enhances the inhibitory effects of this compound on tyrosinase activity. Molecular docking studies further support these findings by showing favorable binding interactions between this compound and the active site of tyrosinase .
Antimicrobial Properties
Effectiveness Against MRSA
this compound has shown promising results in combating methicillin-resistant Staphylococcus aureus (MRSA). It exhibits a minimum inhibitory concentration (MIC) ranging from 2 to 8 µg/ml, which is lower than many commonly used antibiotics. When combined with antibiotics like kanamycin and oxacillin, this compound demonstrated a synergistic effect, reducing the MIC of these drugs significantly .
Mechanism of Action
The antimicrobial activity is attributed to the disruption of membrane permeability in bacterial cells, which enhances the efficacy of conventional antibiotics. This mechanism is crucial for developing new strategies against antibiotic-resistant bacteria .
Anticancer Activity
Combination Therapy with 5-Fluorouracil
Recent studies have explored the anticancer potential of this compound in combination with 5-fluorouracil (5-FU) against gastric cancer cells. The combination therapy has shown enhanced anticancer effects by inducing G2/M phase arrest and apoptosis in cancer cells through activation of GADD153, a stress-response protein .
In Vivo Studies
In vivo experiments using mouse xenograft models have further confirmed the synergistic effects of this compound and 5-FU, suggesting its potential as a therapeutic agent in cancer treatment .
Anti-inflammatory Effects
This compound has also been studied for its anti-inflammatory properties, particularly in regulating pathways involved in inflammation. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in various cell lines . This indicates its potential application in treating inflammatory diseases.
Summary Table of Applications
Mecanismo De Acción
Kuwanon H ejerce sus efectos a través de varios objetivos y vías moleculares:
Estrés del retículo endoplásmico: This compound induce estrés citotóxico del retículo endoplásmico, lo que lleva a la inhibición de la viabilidad celular y la inducción de apoptosis.
Antagonismo del receptor de bombesina: This compound actúa como un potente antagonista no peptídico del receptor de bombesina, inhibiendo selectivamente la unión del péptido liberador de gastrina a su receptor.
Comparación Con Compuestos Similares
Propiedades
IUPAC Name |
8-[6-[2,4-dihydroxy-3-(3-methylbut-2-enyl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H44O11/c1-21(2)6-10-27-33(48)15-14-29(41(27)53)42(54)38-31(26-12-8-24(46)18-34(26)49)16-23(5)17-32(38)39-36(51)20-37(52)40-43(55)30(11-7-22(3)4)44(56-45(39)40)28-13-9-25(47)19-35(28)50/h6-9,12-15,17-20,31-32,38,46-53H,10-11,16H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBPTKFKCCNXNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C(=C(C=C3)O)CC=C(C)C)O)C4=C(C=C(C5=C4OC(=C(C5=O)CC=C(C)C)C6=C(C=C(C=C6)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H44O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
760.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76472-87-2 | |
Record name | Albanin G | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030075 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q1: What is the primary mechanism of action for Kuwanon H's anti-melanoma activity?
A: this compound exerts its anti-melanoma effects by inducing cytotoxic endoplasmic reticulum (ER) stress and impairing autophagy flux. [] This ER stress inhibits cell viability, promotes apoptosis, and disrupts the normal autophagy process crucial for melanoma cell survival. []
Q2: How does this compound impact autophagy in melanoma cells?
A: While this compound initially triggers autophagosome formation through the ATF4-DDIT3-TRIB3-AKT-MTOR axis, it ultimately impairs the completion of the autophagy flux. [] This disruption of autophagy contributes significantly to its anti-cancer properties. []
Q3: Does this compound demonstrate synergistic effects with existing chemotherapeutics?
A: Research suggests this compound enhances the sensitivity of melanoma cells to cisplatin, both in vitro and in vivo. [] This enhanced sensitivity is attributed to this compound's impairment of autophagy, which hinders the degradation of reactive oxygen species and damaged mitochondria, ultimately promoting cisplatin's effectiveness. []
Q4: Beyond melanoma, what other therapeutic applications are being explored for this compound?
A: this compound exhibits potential as an α-glucosidase inhibitor, suggesting its utility in managing diabetes by controlling postprandial hyperglycemia. [, , ] It demonstrates strong inhibitory activity against α-glucosidase, comparable to or even exceeding that of the known inhibitor 1-deoxynojirimycin (DNJ). []
Q5: How does this compound's structure contribute to its α-glucosidase inhibitory activity?
A: While the exact mechanism is still under investigation, studies propose that this compound, being an isopentenyl flavonoid, interacts with α-glucosidase at a different site compared to the alkaloid inhibitor DNJ. [] This difference in binding sites might explain its distinct inhibitory profile and potential for synergistic effects with other α-glucosidase inhibitors. []
Q6: What is the significance of the phellem layer in the context of this compound content in Mori Cortex?
A: this compound is found in lower concentrations in Mori Cortex (mulberry root bark without the phellem layer) compared to the whole mulberry root bark. [] This difference highlights the importance of considering the presence or absence of the phellem layer when standardizing Mori Cortex for medicinal use, especially when targeting this compound as a key bioactive compound. []
Q7: Does this compound possess any antioxidant properties?
A: While some studies suggest potential antioxidant activity for this compound, [] other research indicates its antioxidant capacity might be less pronounced compared to other compounds found in Morus alba, such as morin and oxyresveratrol. [] Further investigation is necessary to definitively characterize its antioxidant potential.
Q8: What is the current understanding of this compound's safety profile?
A8: While some studies suggest potential therapeutic benefits, comprehensive toxicological data on this compound is currently limited. Further research is crucial to establish its safety profile, potential for adverse effects, and long-term impact on human health.
Q9: What analytical techniques are commonly employed to identify and quantify this compound?
A: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as mass spectrometry (MS) or ultraviolet (UV) detectors, is frequently used for identifying and quantifying this compound in complex mixtures. [, , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.